Methyl 2-[2-[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate
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Description
Scientific Research Applications
Cyclometalated Compounds and Crystal Structures
The research by B. O. and P. Steel (1998) discusses the preparation and crystal structure of a nonpolymeric, acetate-bridged, multiply cyclopalladated compound derived from 1,4-Bis(benzothiazol-2-yl)benzene. This compound represents a topologically novel molecular box, showcasing the utility of complex benzothiazole derivatives in crafting intricate molecular architectures with potential applications in materials science and catalysis (B. O. and P. Steel, 1998).
Antioxidant Capacities Evaluation
A. Osman et al. (2006) isolated and characterized degradation products formed upon the reaction of ABTS radical cations with polyphenols. This study underscores the importance of benzothiazole derivatives in understanding the antioxidant capacities of compounds, which can be crucial in developing new antioxidants for pharmaceutical and food industries (A. Osman et al., 2006).
Aldose Reductase Inhibitors for Diabetic Complications
Sher Ali et al. (2012) synthesized a series of new iminothiazolidin-4-one acetate derivatives evaluated as inhibitors for aldehyde reductase and aldose reductase, enzymes implicated in diabetic complications. The study demonstrates the potential pharmaceutical applications of such compounds in treating or managing diabetic complications (Sher Ali et al., 2012).
Anticancer Activity
G. S. Waghmare et al. (2013) prepared novel heterocycle benzothiazole derivatives and evaluated their in-vitro anticancer activity against 60 human cancer cell lines. The findings suggest the potential of these compounds as leads for the development of new anticancer drugs (G. S. Waghmare et al., 2013).
Properties
IUPAC Name |
methyl 2-[2-[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O5S2/c1-17-5-10-20-21(15-17)35-24(29(20)16-22(30)34-2)27-23(31)18-6-8-19(9-7-18)36(32,33)28(13-3-11-25)14-4-12-26/h5-10,15H,3-4,13-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJZDHZXBLQNEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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